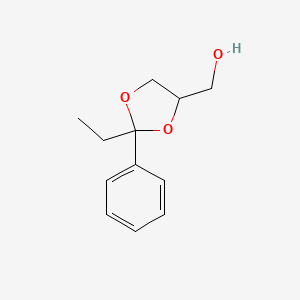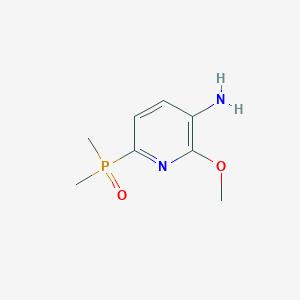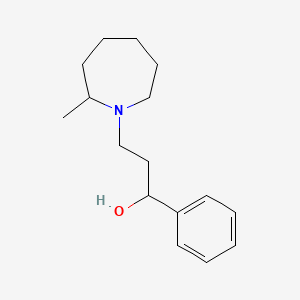![molecular formula C12H19NO2 B13998008 2,2'-[(1-Phenylethyl)imino]diethanol CAS No. 46407-94-7](/img/structure/B13998008.png)
2,2'-[(1-Phenylethyl)imino]diethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[(1-Phenylethyl)imino]diethanol is an organic compound with the molecular formula C12H19NO2. It is characterized by the presence of a phenylethyl group attached to an imino group, which is further connected to two diethanol groups. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
2,2’-[(1-Phenylethyl)imino]diethanol can be synthesized through a reaction between phenylethylamine and diethanolamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino bond. The reaction is carried out in a solvent, such as ethanol or methanol, to ensure proper mixing and reaction efficiency.
Industrial Production Methods
In industrial settings, the production of 2,2’-[(1-Phenylethyl)imino]diethanol involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The final product is purified through distillation or crystallization to achieve the desired purity.
化学反应分析
Types of Reactions
2,2’-[(1-Phenylethyl)imino]diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenylethyl ketone or phenylethyl aldehyde.
Reduction: Formation of phenylethylamine or diethanolamine derivatives.
Substitution: Formation of halogenated or alkylated derivatives of 2,2’-[(1-Phenylethyl)imino]diethanol.
科学研究应用
2,2’-[(1-Phenylethyl)imino]diethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of surfactants, emulsifiers, and other specialty chemicals.
作用机制
The mechanism of action of 2,2’-[(1-Phenylethyl)imino]diethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group allows the compound to bind to hydrophobic pockets in proteins, while the diethanol groups can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2,2’-[(2-Phenylethyl)imino]diethanol
- 2,2’-[(4-Aminophenyl)imino]diethanol
- N-Phenyldiethanolamine
Uniqueness
2,2’-[(1-Phenylethyl)imino]diethanol is unique due to its specific structural features, such as the phenylethyl group and the diethanol groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, which can be leveraged in research and industrial processes.
属性
CAS 编号 |
46407-94-7 |
|---|---|
分子式 |
C12H19NO2 |
分子量 |
209.28 g/mol |
IUPAC 名称 |
2-[2-hydroxyethyl(1-phenylethyl)amino]ethanol |
InChI |
InChI=1S/C12H19NO2/c1-11(12-5-3-2-4-6-12)13(7-9-14)8-10-15/h2-6,11,14-15H,7-10H2,1H3 |
InChI 键 |
PRHRISUFQISTKU-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)N(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide](/img/structure/B13997933.png)
![2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B13997937.png)
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997941.png)
![2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B13997944.png)



![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-ethylbenzamide](/img/structure/B13997954.png)
![4,4-Bis(4-{[(3-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B13997962.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-amine](/img/structure/B13997966.png)

![Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]-](/img/structure/B13997985.png)

![N-[4-(2-acetyl-1-methylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B13997993.png)
